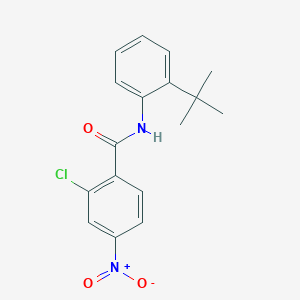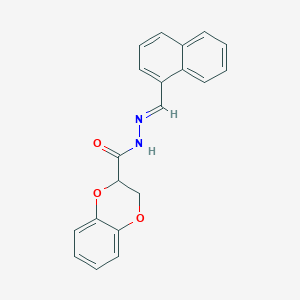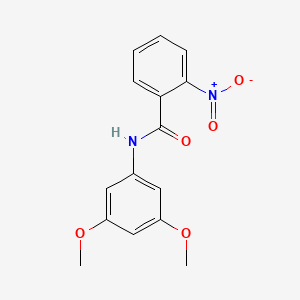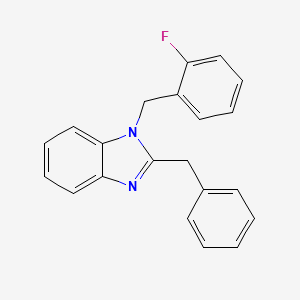![molecular formula C15H10F5NO2 B5713199 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzamides and has been studied for its potential as an anti-inflammatory, anti-cancer, and analgesic agent. In
作用機序
The mechanism of action of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways. 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. It also inhibits the activity of NF-kB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits the activity of COX-2, which reduces inflammation. 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, it has been shown to have analgesic properties by inhibiting the activity of nociceptive neurons.
実験室実験の利点と制限
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been extensively studied for its pharmacological properties, making it a well-established compound for research. However, there are also limitations to using 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, more research is needed to fully understand the toxicity and safety of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide.
将来の方向性
There are several future directions for the research of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide. One potential direction is to study its potential as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation. Another direction is to study its potential as an anti-cancer agent for the treatment of various types of cancer. Additionally, more research is needed to fully understand the mechanism of action and safety of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide.
合成法
The synthesis of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(difluoromethoxy)aniline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide as a white solid with a high purity.
科学的研究の応用
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been studied extensively for its potential pharmacological properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been found to have analgesic properties by inhibiting the activity of nociceptive neurons.
特性
IUPAC Name |
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO2/c16-14(17)23-12-3-1-2-9(8-12)13(22)21-11-6-4-10(5-7-11)15(18,19)20/h1-8,14H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEAQUKAGVWSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B5713121.png)


![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)




